Higher Lipophilicity vs. N-Ethyl Analog
The N‑isopropyl derivative exhibits a computed XLogP3 of 4.1, which is 0.4 log units higher than that of the N‑ethyl congener (XLogP3 = 3.7) [REFS‑1][REFS‑2]. This difference is consistent with the addition of one methylene unit and is predictive of a ~2.5‑fold increase in octanol‑water partition coefficient, a magnitude that can significantly affect membrane permeability, metabolic stability and off‑target binding in biological assays.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 4‑Bromo‑5‑ethoxy‑N‑ethyl‑2‑nitroaniline (CAS 1280786‑88‑0); XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = +0.4 (≈2.5‑fold higher predicted partition coefficient) |
| Conditions | XLogP3 algorithm version 3.0, PubChem release 2024.11.20 |
Why This Matters
A 0.4 log unit increase in lipophilicity can shift a compound across critical permeability thresholds (e.g., Caco‑2 Papp), making the N‑isopropyl derivative the preferable choice when higher membrane flux is desired without altering the core scaffold.
- [1] PubChem Compound Summary for CID 54759063, 4‑Bromo‑5‑ethoxy‑N‑isopropyl‑2‑nitroaniline. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/54759063 (accessed 2026‑04‑24). View Source
- [2] PubChem Compound Summary for CID 53216248, 4‑Bromo‑5‑ethoxy‑N‑ethyl‑2‑nitroaniline. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/53216248 (accessed 2026‑04‑24). View Source
